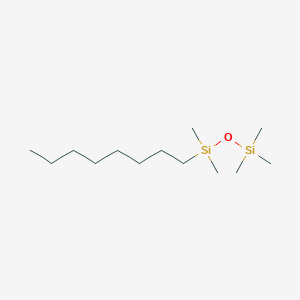
2,4-Bis(trifluormethyl)phenylessigsäure
Übersicht
Beschreibung
2,4-Bis(trifluoromethyl)phenylacetic acid, also known as BTPAA, is a fluorinated carboxylic acid that is used in a variety of scientific research applications. It is a highly stable compound that is used in many different lab experiments and research studies. BTPAA is a colorless solid that is soluble in most organic solvents and can be synthesized in a variety of ways. It has a wide range of applications in research and can be used in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
“2,4-Bis(trifluormethyl)phenylessigsäure” wird oft als Reagenz in der organischen Synthese verwendet . Seine einzigartige Struktur und Eigenschaften machen sie zu einem wertvollen Werkzeug bei der Herstellung einer breiten Palette organischer Verbindungen.
Katalysator in organischen Reaktionen
Aufgrund ihrer starken Säure wird diese Verbindung häufig als Katalysator in organisch-chemischen Reaktionen eingesetzt . Sie kann dazu beitragen, Reaktionen zu beschleunigen und deren Effizienz zu erhöhen.
Synthese von PPARγ/δ-Dualagonisten
Diese Verbindung ist ein Zwischenprodukt, das zur Synthese von PPARγ/δ-Dualagonisten über die Festphasen-Parallel-Synthese verwendet wird . Diese Agonisten sind wichtig für die Untersuchung von Stoffwechselkrankheiten wie Diabetes und Fettleibigkeit.
Herstellung von heterocyclischen Xanthinderivaten
“this compound” wurde zur Herstellung von heterocyclischen Xanthinderivaten verwendet . Diese Derivate sind hochwirksame und selektive menschliche A2B-Adenosinrezeptor-Antagonisten, die ein therapeutisches Potenzial bei Entzündungen und Krebs haben.
Synthese von potenziellen Antithrombotika
Diese Verbindung wurde bei der Synthese von potenziellen Antithrombotika eingesetzt . Antithrombotika sind Medikamente, die die Bildung von Blutgerinnseln reduzieren, und werden zur Behandlung und Vorbeugung von Krankheiten wie Schlaganfall und Herzinfarkt eingesetzt.
Synthese von Lipoxygenase-Inhibitoren
“this compound” wurde bei der Synthese von Lipoxygenase-Inhibitoren eingesetzt . Lipoxygenasen sind Enzyme, die am Stoffwechsel von Fettsäuren beteiligt sind, und ihre Inhibitoren haben ein therapeutisches Potenzial bei Erkrankungen wie Asthma, Entzündungen und Krebs.
Zukünftige Richtungen
The future directions for “2,4-Bis(trifluoromethyl)phenylacetic acid” could involve discovering novel applications in various fields. Currently, it is used in the synthesis of pesticides, pharmaceuticals, and dyes . It is expected that many novel applications of this compound will be discovered in the future .
Wirkmechanismus
Target of Action
It is known to be used as a reagent in organic synthesis , suggesting that its targets could be a variety of organic compounds.
Mode of Action
It is known to be used as a reagent in organic synthesis . This suggests that it likely interacts with its targets through chemical reactions, leading to the formation of new compounds.
Biochemical Pathways
Given its use in organic synthesis , it can be inferred that it may be involved in various biochemical reactions, depending on the specific context of its use.
Pharmacokinetics
It is known that the compound has a strong acidity , which could potentially influence its absorption and distribution in the body.
Result of Action
Given its use as a reagent in organic synthesis , it can be inferred that its action results in the formation of new organic compounds.
Action Environment
The action of 2,4-Bis(trifluoromethyl)phenylacetic acid can be influenced by various environmental factors. For instance, its solubility in organic solvents like ether, benzene, and dichloromethane, but poor solubility in water , could affect its action in different environments. Additionally, its strong acidity could also influence its stability and efficacy under different pH conditions.
Biochemische Analyse
Biochemical Properties
It is known that it can dissolve in organic solvents such as ether, benzene, and dichloromethane, but is hardly soluble in water . This suggests that it may interact with hydrophobic regions of proteins and other biomolecules.
Temporal Effects in Laboratory Settings
Eigenschaften
IUPAC Name |
2-[2,4-bis(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c11-9(12,13)6-2-1-5(3-8(17)18)7(4-6)10(14,15)16/h1-2,4H,3H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHGLBXVODTIEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371180 | |
| Record name | 2,4-Bis(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177952-39-5 | |
| Record name | 2,4-Bis(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Bis(trifluoromethyl)phenylacetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














